Hydrochlorothiazide Impurity C
Overview
Description
Hydrochlorothiazide Impurity C, also known as 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a chemical compound that is often encountered as an impurity in the production of Hydrochlorothiazide. Hydrochlorothiazide is a widely used diuretic medication for the treatment of hypertension and edema. The presence of impurities like this compound can affect the efficacy and safety of the pharmaceutical product, making its identification and characterization crucial .
Mechanism of Action
Target of Action
Hydrochlorothiazide Impurity C, also known as 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a potential impurity found in commercial hydrochlorothiazide preparations . The primary target of this compound is the apical membrane sodium chloride cotransporter in the distal and collecting duct nephron segments .
Mode of Action
This compound inhibits the apical membrane sodium chloride cotransporter, which leads to an increase in the excretion of sodium and water, as well as potassium and hydrogen ions . This inhibition results in a diuretic effect, reducing fluid build-up and lowering blood pressure .
Biochemical Pathways
The inhibition of the sodium chloride cotransporter disrupts the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys . This disruption leads to an increase in the excretion of these ions, along with water, resulting in a diuretic effect . The increased excretion of potassium and hydrogen ions can also affect the body’s electrolyte balance .
Pharmacokinetics
Hydrochlorothiazide, the parent compound, is well absorbed via the gastrointestinal tract and primarily excreted as an unchanged molecule via urine . The bioavailability of hydrochlorothiazide is variable, averaging around 70% .
Result of Action
The primary result of the action of this compound is a diuretic effect, which can help to reduce fluid build-up and lower blood pressure . This can be beneficial in the treatment of conditions such as hypertension and edema .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH value can affect the stability of the compound . Furthermore, the presence of other medications can also impact the effectiveness and stability of this compound . It’s important to note that these factors can vary greatly among individuals, and therefore the effects of this compound can also vary.
Biochemical Analysis
Biochemical Properties
It is known that hydrochlorothiazide, the parent compound, inhibits the apical membrane sodium chloride cotransporter in the distal and collecting duct nephron segments . This suggests that Hydrochlorothiazide Impurity C may interact with similar enzymes and proteins, potentially influencing biochemical reactions in a similar manner.
Cellular Effects
Hydrochlorothiazide, the parent compound, is known to influence cell function by inhibiting the sodium chloride cotransporter, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
It is known that hydrochlorothiazide, the parent compound, exerts its effects at the molecular level by inhibiting the sodium chloride cotransporter . This could suggest that this compound may have similar binding interactions with biomolecules and similar effects on gene expression.
Temporal Effects in Laboratory Settings
It is known that hydrochlorothiazide, the parent compound, has been analyzed using high-performance liquid chromatography (HPLC) procedures .
Dosage Effects in Animal Models
Hydrochlorothiazide, the parent compound, has been administered to dogs and cats at dosages ranging from 0.5–4 mg/kg and 1–2 mg/kg respectively .
Metabolic Pathways
It is known that hydrochlorothiazide, the parent compound, is involved in the inhibition of the sodium chloride cotransporter, which could suggest similar metabolic interactions for this compound .
Transport and Distribution
Hydrochlorothiazide, the parent compound, is known to inhibit the sodium chloride cotransporter, which could suggest similar transport and distribution mechanisms for this compound .
Subcellular Localization
Given that hydrochlorothiazide, the parent compound, acts on the sodium chloride cotransporter located in the distal convoluted tubule of the nephron , it is possible that this compound may have a similar subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrochlorothiazide Impurity C is typically synthesized through chemical reactions involving Hydrochlorothiazide itself. One common method involves the reaction of Hydrochlorothiazide with formaldehyde in an alkaline solution. This reaction leads to the formation of the dimer impurity, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity to achieve a purity level above 95%. The characterization of the impurity is done using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
Hydrochlorothiazide Impurity C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Hydrochlorothiazide Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and quality of Hydrochlorothiazide.
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its impact on the efficacy and safety of Hydrochlorothiazide as a pharmaceutical product.
Comparison with Similar Compounds
Hydrochlorothiazide Impurity C can be compared with other similar compounds, such as:
Hydrochlorothiazide: The parent compound, widely used as a diuretic.
Chlorothiazide: Another thiazide diuretic with a similar mechanism of action.
Benzothiadiazine Related Compounds: Compounds with similar chemical structures and pharmacological properties.
Uniqueness
Hydrochlorothiazide Impurity C is unique due to its specific chemical structure as a dimer impurity of Hydrochlorothiazide. This uniqueness makes it an important compound for analytical and quality control purposes in the pharmaceutical industry .
Properties
IUPAC Name |
6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJHXODDVTRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N6O8S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193270 | |
Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402824-96-8 | |
Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402824968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-CHLORO-N-((6-CHLORO-7-SULFAMOYL-2,3-DIHYDRO-4H-1,2,4-BENZOTHIADIAZIN-4-YL 1,1-DIOXIDE)METHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22J416Y79C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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